molecular formula C19H31NO5 B4000369 N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B4000369
M. Wt: 353.5 g/mol
InChI Key: XRAFQQPBSKZDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety

Scientific Research Applications

N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine typically involves a multi-step process. The initial step often includes the preparation of the phenoxypropyl intermediate, which is then reacted with butan-1-amine under controlled conditions. The final step involves the addition of oxalic acid to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-reduced compounds.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amine-oxalic acid derivatives and phenoxypropyl amines. Examples are:

  • N-[3-(3-methyl-5-phenoxy)propyl]butan-1-amine
  • N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]ethan-1-amine

Uniqueness

The uniqueness of N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine lies in its specific structural features, such as the combination of the phenoxypropyl group with the butan-1-amine and oxalic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-5-6-8-18-9-7-10-19-17-12-15(4)11-16(13-17)14(2)3;3-1(4)2(5)6/h11-14,18H,5-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFQQPBSKZDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC(=CC(=C1)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 2
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 3
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 4
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 6
N-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.